molecular formula C15H12ClN3O B11542943 1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11542943
M. Wt: 285.73 g/mol
InChI Key: VPDMVPMHRPKBOX-GIJQJNRQSA-N
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Description

1-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

The synthesis of 1-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation reaction between 3-chlorobenzaldehyde and 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include enzymes involved in cell wall synthesis and membrane function. The pathways affected by this compound are crucial for the survival and proliferation of microbial cells .

Comparison with Similar Compounds

Similar compounds include other Schiff bases and heterocyclic compounds with antimicrobial properties. Some examples are:

Compared to these compounds, 1-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific structural features, such as the presence of the chlorophenyl group and the pyridine ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

1-[(E)-(3-chlorophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12ClN3O/c1-10-6-11(2)19(15(20)14(10)8-17)18-9-12-4-3-5-13(16)7-12/h3-7,9H,1-2H3/b18-9+

InChI Key

VPDMVPMHRPKBOX-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)Cl)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)Cl)C#N)C

Origin of Product

United States

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